molecular formula C14H22N4O B7926387 (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-pyrazin-2-yl-ethyl)-butyramide

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-pyrazin-2-yl-ethyl)-butyramide

Cat. No.: B7926387
M. Wt: 262.35 g/mol
InChI Key: GBZLLEWBFWMHGJ-HQVZTVAUSA-N
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Description

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-pyrazin-2-yl-ethyl)-butyramide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a unique structure that includes a cyclopropyl group, a pyrazine ring, and an amino butyramide moiety, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-pyrazin-2-yl-ethyl)-butyramide typically involves multiple steps, starting from readily available starting materials. One common approach is to use a cyclopropylamine derivative, which undergoes a series of reactions including alkylation, amidation, and cyclization to form the desired compound. The reaction conditions often involve the use of organic solvents such as toluene or ethyl acetate, and catalysts like iodine or tert-butyl hydroperoxide (TBHP) to promote the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-pyrazin-2-yl-ethyl)-butyramide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine, TBHP, hydrogen peroxide, sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted analogs of the original compound .

Scientific Research Applications

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-pyrazin-2-yl-ethyl)-butyramide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-pyrazin-2-yl-ethyl)-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-pyrazin-2-yl-ethyl)-butyramide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

(2S)-2-amino-N-cyclopropyl-3-methyl-N-(1-pyrazin-2-ylethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c1-9(2)13(15)14(19)18(11-4-5-11)10(3)12-8-16-6-7-17-12/h6-11,13H,4-5,15H2,1-3H3/t10?,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBZLLEWBFWMHGJ-HQVZTVAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C1CC1)C(C)C2=NC=CN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C1CC1)C(C)C2=NC=CN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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